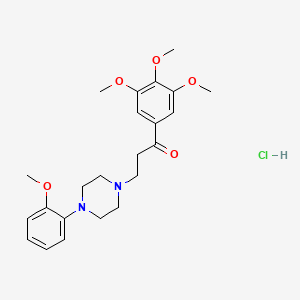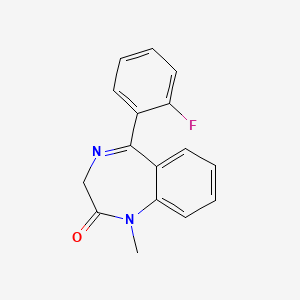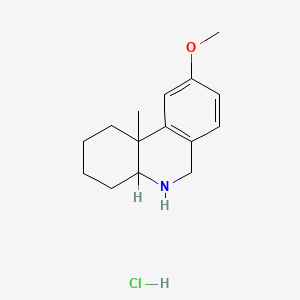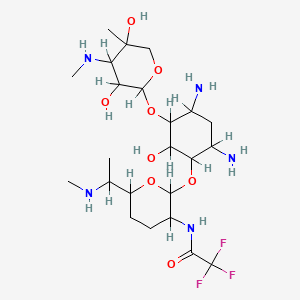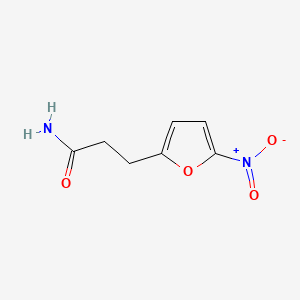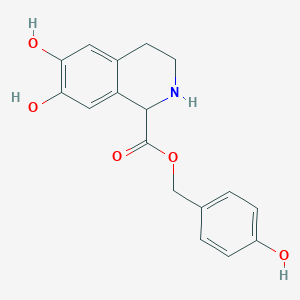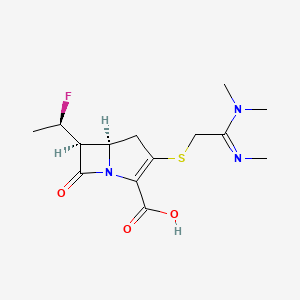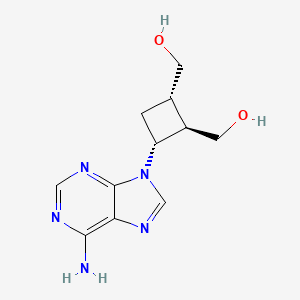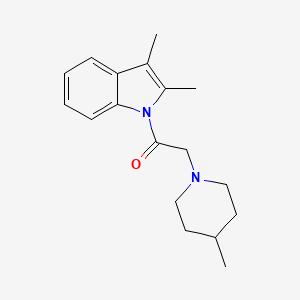
Base de Bandrowski
Vue d'ensemble
Description
Bandrowski's base is a chemical compound that has been widely used in scientific research for several decades. It is a nitrogen-containing heterocyclic compound that has a unique structure and properties that make it an important tool for various applications.
Applications De Recherche Scientifique
Études d'allergénicité
La base de Bandrowski (BB) est un agent sensibilisant puissant bien connu. Elle est souvent étudiée dans le contexte de la dermatite de contact allergique, en particulier en relation avec l'utilisation de teintures pour cheveux . La recherche dans ce domaine vise à comprendre le potentiel allergène de la BB et à développer des produits cosmétiques plus sûrs.
Formulations de teintures pour cheveux
La BB se forme pendant le processus de coloration oxydative des cheveux. Des études ont exploré son rôle dans les formulations de teintures pour cheveux permanentes, où elle développe la couleur en présence d'un oxydant comme le peroxyde d'hydrogène . La recherche vise également à minimiser la formation de BB afin de réduire les réponses allergiques.
Évaluations toxicologiques
La formation de BB et de ses sous-produits pendant les processus de teinture des cheveux a soulevé des inquiétudes toxicologiques. Des investigations scientifiques sont menées pour évaluer le potentiel réactif et toxicologique de la BB, en particulier lorsqu'elle est utilisée dans des produits comme les encres de tatouage au henné qui ne contiennent pas de coupleurs .
Développement de cocristaux
Des recherches ont été menées sur la formation fortuite de BB en présence de clotrimazole, un agent antifongique. Cela a conduit au développement d'un hydrate de cocristal, qui est un ingrédient prospectif pour de nouvelles formulations de teintures pour cheveux .
Synthèse et chimie des colorants
La BB est un précurseur de la synthèse des colorants azoïques. La recherche se concentre sur les processus de transformation oxydative du PPD et de ses dérivés afin de comprendre les voies réactionnelles et d'améliorer les méthodes de synthèse des colorants .
Technologies de détection de l'oxygène
La BB a été signalée comme un composant dans les applications de détection de l'oxygène réversible. Cela est basé sur sa formation à certains temps de réaction et conditions, qui peuvent être utilisés dans la conception de capteurs d'oxygène .
Orientations Futures
Mécanisme D'action
Target of Action
Bandrowski’s base, an oxidized trimer of p-phenylenediamine (PPD), is primarily used in the hair dye industry . It reacts preferentially with modifiers during the hair coloring process .
Mode of Action
Bandrowski’s base is formed during the coloring process by the coupling of p-phenylenediamine (PPD) in the presence of an oxidizing agent under alkaline conditions . The formation of Bandrowski’s base is promoted by a higher pH value (i.e., >9.0) .
Biochemical Pathways
The formation of Bandrowski’s base involves the oxidation of p-phenylenediamine (PPD). This process is part of the complex chemical reactions that occur during hair coloration . The rate-controlling step involves electrophilic attack by protonated benzoquinone di-imine on neutral p-phenylenediamine .
Pharmacokinetics
It is known that the compound is formed in situ during the hair dyeing process and reacts with the hair fibers .
Result of Action
The primary result of Bandrowski’s base action is the change in hair color. It reacts with modifiers to form colored compounds, which gradually rise during the hair dyeing process . It’s important to note that some hair dyes can cause allergic reactions or sensitization, resulting in skin irritation and hair loss .
Action Environment
The formation and action of Bandrowski’s base are influenced by environmental factors such as pH and the presence of an oxidizing agent. A higher pH value promotes the formation of Bandrowski’s base . Additionally, the presence of other compounds, such as the antifungal/antidandruff agent clotrimazole, can lead to the formation of a cocrystal, potentially leading to new commercially important formulations .
Propriétés
IUPAC Name |
3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJZEUXMWDXPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C=C(C(=NC3=CC=C(C=C3)N)C=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044031 | |
| Record name | Bandrowski's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20048-27-5 | |
| Record name | Bandrowski's base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20048-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bandrowski's base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020048275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bandrowski's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-(2,5-DIAMINO-2,5-CYCLOHEXADIENE-1,4-DIYLIDENE)BIS-1,4-BENZENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZRE89T3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bandrowski's base (BB)?
A1: Bandrowski's base (BB) is a trimeric oxidation product of p-phenylenediamine (PPD). [, ] It is a complex organic molecule with a characteristic orange-red to purple color and a high molar extinction coefficient. []
Q2: What is the molecular formula and weight of Bandrowski's base?
A2: Bandrowski's base has the molecular formula C18H18N6 and a molecular weight of 318.38 g/mol. []
Q3: How is Bandrowski's base formed?
A3: BB is formed through the oxidation of p-phenylenediamine (PPD). This oxidation can occur through various pathways, including autoxidation in the presence of air, enzymatic oxidation by enzymes like laccase, or chemical oxidation using oxidizing agents like hydrogen peroxide. [, , ]
Q4: What is the structure of Bandrowski's base?
A4: BB has a trimeric structure with a central cyclohexadiene ring linked to two p-phenylenediamine units via imine bonds. [, ] The molecule possesses a high degree of conjugation, contributing to its color. []
Q5: How does Bandrowski's base interact with proteins?
A6: Research shows that BB primarily reacts with cysteine residues in peptides and proteins. [] This interaction is thought to be responsible for its allergenic properties, as it can form hapten-protein conjugates that trigger immune responses. [, ]
Q6: Is Bandrowski's base the primary colorant in hair dyes containing p-phenylenediamine?
A7: Contrary to earlier assumptions, studies suggest that BB is not the main colorant in hair dyed with PPD. [] This conclusion is based on the low levels of BB detected in solvent extracts of dyed hair. []
Q7: Why is Bandrowski's base considered a potent allergen?
A8: BB is classified as an extreme sensitizer, meaning it can readily trigger allergic contact dermatitis in susceptible individuals. [] This is attributed to its ability to bind to skin proteins, forming hapten-protein complexes recognized by the immune system as foreign. [, , ]
Q8: How does the sensitizing potency of Bandrowski's base compare to p-phenylenediamine?
A9: BB is considered a more potent sensitizer than PPD. Studies using the murine local lymph node assay (LLNA) have shown that BB elicits sensitization at much lower concentrations than PPD. []
Q9: Can Bandrowski's base elicit T-cell responses?
A11: Yes, BB can activate T-cells, particularly in individuals with PPD allergy. [] Studies have shown that T-cells from PPD-allergic patients proliferate when exposed to BB. [, ]
Q10: How is Bandrowski's base detected and quantified?
A10: Several analytical techniques are used to identify and quantify BB, including:
- High-performance liquid chromatography (HPLC): This method is used to separate BB from other components in a mixture and quantify its concentration. [, ]
- Thin-layer chromatography (TLC): This technique is helpful for the qualitative analysis of BB and its separation from other compounds. []
- Mass spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique allows for the identification and structural characterization of BB and its derivatives. []
Q11: What in vitro models are used to study Bandrowski's base's effects?
A11: Researchers use various in vitro models to investigate the immunological and toxicological effects of BB, including:
- Human Cell Line Activation Test (h-CLAT): This test employs human cell lines to assess the skin sensitization potential of chemicals, including BB. []
- Dendritic cell-T-cell co-culture: This model helps investigate the activation of T-cells by BB and the role of dendritic cells in the process. [, ]
- Keratinocyte-THP-1 cell co-culture: This model, employing human keratinocytes and THP-1 cells (a surrogate for dendritic cells), is used to assess the sensitizing potential of BB and other chemicals. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



